molecular formula C28H25NO6 B12465920 3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12465920
M. Wt: 471.5 g/mol
InChI Key: JHTITQBSYZUXAU-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the 3,3-dimethyl-2-oxobutyl Group: This step involves the alkylation of the isoindole core with a 3,3-dimethyl-2-oxobutyl halide under basic conditions.

    Attachment of the 4-(4-methylphenoxy)phenyl Group: This step involves a nucleophilic substitution reaction where the phenoxy group is introduced to the isoindole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoindole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The phenoxy and isoindole groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic and electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce active pharmaceutical ingredients (APIs).

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to active sites and modulate biological pathways. For example, the phenoxy group may interact with hydrophobic pockets, while the carbonyl groups can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate
  • 3,3-Dimethyl-2-oxobutyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

Compared to similar compounds, 3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the 4-(4-methylphenoxy)phenyl group. This group provides additional hydrophobic interactions and potential for further functionalization, making the compound more versatile in various applications.

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C28H25NO6/c1-17-5-10-20(11-6-17)35-21-12-8-19(9-13-21)29-25(31)22-14-7-18(15-23(22)26(29)32)27(33)34-16-24(30)28(2,3)4/h5-15H,16H2,1-4H3

InChI Key

JHTITQBSYZUXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C(C)(C)C

Origin of Product

United States

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